molecular formula C15H15BrO B184290 4-Bromo-4'-propoxy-1,1'-biphenyl CAS No. 154020-02-7

4-Bromo-4'-propoxy-1,1'-biphenyl

Cat. No.: B184290
CAS No.: 154020-02-7
M. Wt: 291.18 g/mol
InChI Key: IJXSFDQUTFXKTB-UHFFFAOYSA-N
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Description

4-Bromo-4'-propoxy-1,1'-biphenyl is a high-purity organic compound with the CAS Number 154020-02-7 and a molecular weight of 291.18 g/mol. Its molecular formula is C15H15BrO . This compound is a structurally important biphenyl derivative, characterized by a bromo substituent on one phenyl ring and a propoxy group on the other. This specific architecture makes it a valuable synthetic building block or intermediate in advanced research, particularly in the development of liquid crystals and functional organic materials for electronics . The compound should be handled with care. Safety information indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Appropriate personal protective equipment should be worn, and the product should be used only in a well-ventilated area . It is supplied for laboratory research purposes and must be stored sealed in a dry environment, ideally at 2-8°C . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-bromo-4-(4-propoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXSFDQUTFXKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451878
Record name 4-Bromo-4'-propoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154020-02-7
Record name 4-Bromo-4'-propoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Propoxyphenylboronic Acid

The Suzuki-Miyaura reaction hinges on the availability of a boronic acid derivative. For 4-bromo-4'-propoxy-1,1'-biphenyl, 4-propoxyphenylboronic acid serves as a critical intermediate. This compound is synthesized via a two-step protocol:

  • Williamson Ether Synthesis :
    4-Bromophenol undergoes alkylation with propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-propoxybromobenzene. This step achieves an 85% yield due to the nucleophilic displacement of bromide by the alkoxide ion.

  • Miyaura Borylation :
    4-Propoxybromobenzene reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (Pd(dppf)Cl₂) in dioxane with potassium acetate (KOAc) at 100°C for 24 hours. Hydrolysis of the resulting boronic ester affords 4-propoxyphenylboronic acid in 75% yield.

Suzuki Coupling with 1,4-Dibromobenzene

The boronic acid couples with 1,4-dibromobenzene under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux). The reaction selectively substitutes one bromine atom, producing this compound in 68% yield. Regioselectivity is ensured by the electronic effects of the propoxy group, which directs coupling to the para position.

Table 1: Suzuki-Miyaura Coupling Parameters

StepReagents/ConditionsYield
AlkylationK₂CO₃, DMF, 80°C85%
BorylationPd(dppf)Cl₂, B₂Pin₂, dioxane75%
CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O68%

Stepwise Synthesis via Bromination

Williamson Ether Synthesis

4-Bromophenol and propyl bromide react in acetone under reflux with K₂CO₃, forming 4-propoxybromobenzene (90% yield). This method avoids toxic alkyl iodides, aligning with green chemistry principles.

Biphenyl Formation via Ullmann Coupling

4-Propoxybromobenzene couples with iodobenzene using a copper(I) catalyst (CuI, 1,10-phenanthroline) in dimethyl sulfoxide (DMSO) at 110°C for 24 hours, yielding 4-propoxybiphenyl (78%). While Ullmann reactions traditionally suffer from low yields, ligand-accelerated catalysis improves efficiency.

Regioselective Bromination

Electrophilic bromination of 4-propoxybiphenyl with bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0°C introduces bromine para to the propoxy group (65% yield). The propoxy group’s electron-donating nature enhances para selectivity.

Table 2: Stepwise Synthesis Parameters

StepReagents/ConditionsYield
Ether synthesisK₂CO₃, acetone, reflux90%
Ullmann couplingCuI, 1,10-phenanthroline, DMSO78%
BrominationBr₂, FeBr₃, CH₂Cl₂65%

Alternative Methodologies

Ullmann Ether Coupling

A one-pot Ullmann reaction between 4-bromophenol and 4-bromophenyl propyl ether using CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMSO at 120°C yields 4-bromo-4'-propoxybiphenyl (55%). Though less efficient than Suzuki coupling, this method circumvents boronic acid synthesis.

Nucleophilic Aromatic Substitution

Activation of 4-nitro-4'-propoxybiphenyl with fluorine via diazotization allows bromide substitution. However, harsh conditions (HBr, CuBr) and low yields (40%) limit practicality.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield Range
Suzuki-MiyauraHigh regioselectivity, scalabilityRequires boronic acid68–75%
Stepwise brominationAvoids toxic reagentsMultiple steps65–90%
Ullmann couplingOne-pot synthesisLow yields55%

The Suzuki method excels in atom economy and scalability, whereas stepwise bromination offers safer intermediates. Ullmann coupling remains a niche alternative due to moderate efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-propoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 4-amino-4’-propoxy-1,1’-biphenyl or 4-thio-4’-propoxy-1,1’-biphenyl.

    Oxidation: Formation of 4-bromo-4’-formyl-1,1’-biphenyl or 4-bromo-4’-carboxy-1,1’-biphenyl.

    Reduction: Formation of 4-propoxy-1,1’-biphenyl.

Scientific Research Applications

4-Bromo-4’-propoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-propoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-4'-propoxy-1,1'-biphenyl with key analogs, highlighting substituent effects on properties and applications:

Compound Substituents Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (C4), OCH₂CH₂CH₃ (C4') C₁₅H₁₅BrO 291.19 Liquid crystal precursors; cross-coupling reactions
4-Bromo-4'-methoxy-1,1'-biphenyl Br (C4), OCH₃ (C4') C₁₃H₁₁BrO 263.13 Catalyst in Pd/Pt-mediated C–H arylation; m.p. ~107–108°C
4-Bromo-4'-ethyl-1,1'-biphenyl Br (C4), CH₂CH₃ (C4') C₁₄H₁₃Br 261.16 Intermediate for charge-transport materials
4-Bromo-4'-iodo-1,1'-biphenyl Br (C4), I (C4') C₁₂H₈BrI 359.00 Building block for pharmaceuticals; ≥95% purity
4-Bromo-4'-nitro-1,1'-biphenyl Br (C4), NO₂ (C4') C₁₂H₈BrNO₂ 286.10 Electron-deficient aromatic system; synthetic intermediate
4-Bromo-4'-fluoro-1,1'-biphenyl Br (C4), F (C4') C₁₂H₈BrF 251.09 Halogen-halogen interactions in crystal packing

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The propoxy group (-OCH₂CH₂CH₃) is electron-donating via resonance, enhancing the electron density of the biphenyl system. This contrasts with electron-withdrawing groups like -NO₂ (in 4-bromo-4'-nitro analogs), which reduce reactivity in electrophilic substitutions . Halogen Substituents: Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodine in analogs like 4-bromo-4'-iodo-1,1'-biphenyl provides dual reactivity for sequential functionalization .

Physical Properties and Stability

  • Melting Points : Alkyl-substituted analogs (e.g., 4-bromo-4'-ethylbiphenyl) exhibit lower melting points (~107–108°C) compared to halogen-rich derivatives (e.g., 4-bromo-4'-iodo: solid at room temperature) due to weaker intermolecular forces .
  • Stability : Propoxy and methoxy groups enhance oxidative stability compared to nitro-substituted analogs, which may decompose under acidic conditions .

Biological Activity

4-Bromo-4'-propoxy-1,1'-biphenyl (CAS No. 154020-02-7) is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15BrO\text{C}_{15}\text{H}_{15}\text{BrO}

This structure features a bromine atom and a propoxy group attached to a biphenyl core, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

Table 1: IC50 Values of this compound against Different Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-78.47 ± 0.18
HeLa9.22 ± 0.17
Jurkat4.64 ± 0.08

The compound demonstrated the lowest IC50 value against Jurkat cells, indicating higher potency in this cell line compared to MCF-7 and HeLa cells.

The mechanisms underlying the anticancer effects of this compound include:

  • Cell Cycle Arrest : Flow cytometry analysis showed that treatment with the compound led to significant alterations in cell cycle distribution, particularly an increase in the sub-G1 phase in Jurkat cells, suggesting induction of apoptosis .
  • Inhibition of Angiogenesis : In vivo assays using the chick chorioallantoic membrane (CAM) model demonstrated that the compound effectively inhibited blood vessel formation in tumor tissues, further supporting its potential as an anticancer agent .

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines over different incubation periods. The findings indicated that prolonged exposure to the compound enhanced its growth inhibitory effects:

Table 2: Viability of Cancer Cells after Treatment with this compound

Concentration (µM)Viability (%) at 48hViability (%) at 72h
558.4843.89
1045.2230.38
2021.2415.05

These results indicate a dose-dependent decrease in cell viability over time, underscoring the compound's effectiveness as a potential therapeutic agent.

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